![molecular formula C12H18N2 B14235517 5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole CAS No. 423773-41-5](/img/structure/B14235517.png)
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole is a compound that features a unique structure combining a cyclohexene ring with an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole typically involves the reaction of 3-ethylcyclohex-2-en-1-ylmethyl chloride with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce double bonds or other functional groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides, bases like K2CO3 or NaOH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving imidazole-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their integrity and function.
類似化合物との比較
Similar Compounds
1H-imidazole: The parent compound, which lacks the cyclohexene moiety.
2-methyl-1H-imidazole: A similar compound with a methyl group on the imidazole ring.
4,5-diphenyl-1H-imidazole: A compound with phenyl groups on the imidazole ring.
Uniqueness
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole is unique due to the presence of the cyclohexene ring, which can impart different chemical and biological properties compared to other imidazole derivatives. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
423773-41-5 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC名 |
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H18N2/c1-2-10-4-3-5-11(6-10)7-12-8-13-9-14-12/h6,8-9,11H,2-5,7H2,1H3,(H,13,14) |
InChIキー |
YLVCLNWZEOFHHU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(CCC1)CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


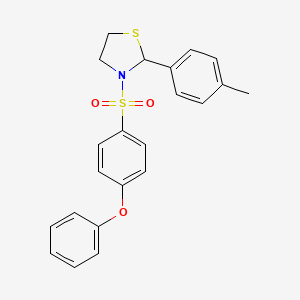
silane](/img/structure/B14235445.png)
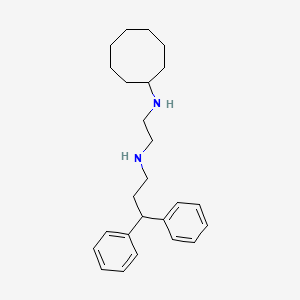

![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)
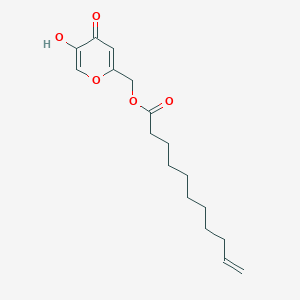
![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)
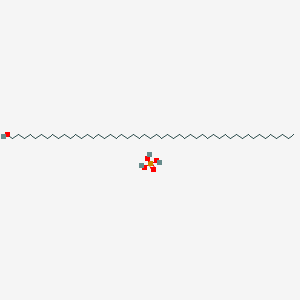
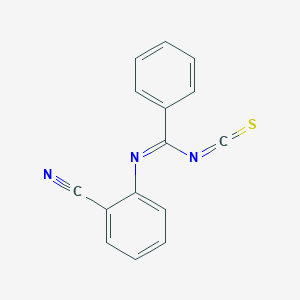
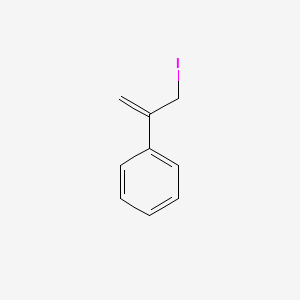

![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
